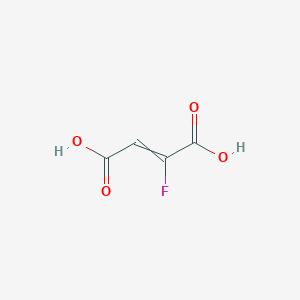

2-Fluoro-2-butenedioic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluorobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISKHJXTRQPMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solvation Dynamics and Structure:an Md Simulation of 2 Fluoro 2 Butenedioic Acid in a Box of Explicit Water Molecules Would Reveal the Detailed Structure of Its Hydration Shell. It Would Allow for the Analysis Of:

Radial Distribution Functions (RDFs): RDF plots can show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. arxiv.org For instance, one could plot the RDF for water oxygens around the carboxylic protons or for water hydrogens around the fluorine atom and carbonyl oxygens. This provides quantitative information on the strength and geometry of hydrogen bonds.

Coordination Numbers: Integration of the first peak of an RDF gives the average number of solvent molecules in the first solvation shell, offering insight into how the molecule is structured in water.

Hydrogen Bond Lifetimes: The simulations can be used to calculate the average duration of specific solute-solvent hydrogen bonds, providing a dynamic picture of these crucial interactions.

Aggregation and Dimerization:in Concentrated Solutions or Non Polar Solvents, Carboxylic Acids Tend to Form Hydrogen Bonded Dimers. Md Simulations Can Be Used to Study the Thermodynamics and Kinetics of This Dimerization Process for 2 Fluoro 2 Butenedioic Acid. by Calculating the Potential of Mean Force Pmf Between Two Molecules, One Can Determine the Free Energy Profile of Their Association and Dissociation, Providing Insight into the Stability of the Dimer.

The table below outlines the types of insights that could be gained from MD simulations of 2-Fluoro-2-butenedioic acid in a typical aqueous environment.

| Simulation Parameter/Analysis | Information Gained |

| System Setup | One molecule of this compound in a box of explicit water molecules (e.g., TIP3P model). |

| Force Field | A classical force field like COMPASS, AMBER, or CHARMM, parameterized for organic molecules. mdpi.com |

| Radial Distribution Function (RDF) | Quantitative analysis of the structure of the hydration shell around carboxyl groups and the fluorine atom. |

| Hydrogen Bond Analysis | Number, geometry, and lifetime of hydrogen bonds between the solute and water. |

| Root Mean Square Deviation (RMSD) | Assessment of the stability of the molecule's conformation over the simulation time. |

| Solvent Accessible Surface Area (SASA) | Calculation of the molecule's exposure to the solvent, which can change with conformation. nih.gov |

These simulations provide a bridge between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment, offering crucial insights into its properties and reactivity.

Advanced Analytical Methodologies for the Characterization of 2 Fluoro 2 Butenedioic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Fluoro-2-butenedioic acid. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the molecule. The analysis of this compound involves a combination of ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to show a signal for the vinyl proton and a broad signal for the acidic protons of the two carboxyl groups. The vinyl proton's chemical shift will be influenced by the adjacent fluorine atom and the carboxylic acid groups. Spin-spin coupling between the proton and the fluorine atom (²JHF) will result in a doublet for the proton signal.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carboxylic carbons and the two sp² hybridized carbons of the double bond. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also show smaller couplings (²JCF, ³JCF).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.orgwikipedia.org It provides a single signal for the fluorine atom in this compound. huji.ac.il The chemical shift of this signal is characteristic of a fluorine atom attached to an sp² carbon. wikipedia.org This signal will be split into a doublet due to coupling with the neighboring vinyl proton (²JHF). huji.ac.il The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a clean probe for structural analysis. wikipedia.orghuji.ac.il

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

An H-F COSY or a similar experiment can confirm the coupling between the vinyl proton and the fluorine atom.

HSQC correlates the proton signal with the signal of the carbon to which it is directly attached.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~6.5 - 7.5 | Doublet (d) | ²JHF ≈ 15-30 | Vinyl H |

| ¹H | ~10 - 13 | Broad Singlet (br s) | - | Carboxylic Acid H (x2) |

| ¹³C | ~160 - 170 | Doublet (d) | ²JCF ≈ 20-30 | C=O (adjacent to C-F) |

| ~160 - 170 | Doublet (d) | ³JCF ≈ 5-10 | C=O (adjacent to C-H) | |

| ~140 - 150 | Doublet (d) | ¹JCF ≈ 250-300 | C-F | |

| ~110 - 120 | Doublet (d) | ²JCF ≈ 10-20 | C-H | |

| ¹⁹F | ~ -100 to -130 | Doublet (d) | ²JHF ≈ 15-30 | C-F |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C=O, C=C, and C-F bonds. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will give rise to a strong, sharp peak around 1700 cm⁻¹, characteristic of α,β-unsaturated carboxylic acids. The C=C double bond stretch will be observed in the 1640-1680 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1000-1300 cm⁻¹ range. The presence of a C=O stretch confirms the attachment of the carboxylate group. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. The C=C double bond in this compound should produce a strong signal in the Raman spectrum. The symmetric vibrations of the molecule will be more Raman active. Raman spectroscopy can be used to identify the protonated and deprotonated forms of the carboxyl groups by observing shifts in their respective vibrational bands. researchgate.net Studies on perfluorinated carboxylic acids have identified key Raman spectral features, with characteristic bands appearing around 300, 380, and 785 cm⁻¹ originating from the fluorinated alkyl chains. acs.org

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | IR | 2500 - 3300 | Strong, Broad |

| C=O stretch (Carboxylic acid) | IR, Raman | 1680 - 1720 | Strong (IR), Medium (Raman) |

| C=C stretch | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-F stretch | IR | 1000 - 1300 | Strong |

| C-O stretch | IR | 1210 - 1320 | Strong |

| O-H bend | IR | 1395 - 1440 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺˙). The mass of this ion confirms the molecular formula. The energetically unstable molecular ion will then fragment in a predictable manner. libretexts.org For a carboxylic acid, common fragmentation pathways include the loss of a hydroxyl radical (∙OH, M-17) and the loss of a carboxyl group (∙COOH, M-45). libretexts.org Other potential fragmentations for this compound could involve the loss of HF or CO₂. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

| m/z Value (Predicted) | Fragment Ion | Neutral Loss |

|---|---|---|

| 134 | [C₄H₃FO₄]⁺˙ | - (Molecular Ion) |

| 117 | [C₄H₂FO₃]⁺ | ∙OH |

| 114 | [C₄H₃O₄]⁺ | ∙F (less common) |

| 89 | [C₃H₂FO₂]⁺ | ∙COOH |

| 90 | [C₄H₂O₄]⁺˙ | HF |

| 90 | [C₃H₃FO₂]⁺˙ | CO₂ |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is typically suitable, using an aqueous mobile phase with an organic modifier like acetonitrile or methanol and an acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid groups are protonated. sielc.com

UV-Vis Detection: The presence of the carbon-carbon double bond conjugated with the carboxylic acid groups acts as a chromophore, allowing for detection by UV-Vis spectroscopy. hitachi-hightech.com The absorption maximum is expected in the low UV region (around 210-230 nm). This method is robust and widely used for quantification. mdpi.com

Refractive Index (RI) Detection: An RI detector can be used as a universal detector if the compound lacks a strong chromophore or if the mobile phase absorbs strongly in the UV region. biocompare.com RI detectors measure the difference in the refractive index between the mobile phase and the eluting analyte. biotechfluidics.comchromatographytoday.com However, they are generally less sensitive than UV detectors and are not compatible with gradient elution. biocompare.comnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of sensitivity and selectivity. nih.gov This technique is particularly useful for analyzing complex matrices. nih.gov Electrospray ionization (ESI) in negative mode is typically used to deprotonate the carboxylic acid groups, forming [M-H]⁻ ions, which are then detected by the mass analyzer. LC-MS/MS can be used for even more selective and sensitive quantification by monitoring specific fragmentation transitions. nih.govacs.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Water/Acetonitrile containing 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis at ~210 nm |

| RI (for universal detection) | |

| MS (ESI negative mode, monitoring m/z 133 [M-H]⁻) |

Due to the high polarity and low volatility of dicarboxylic acids, direct analysis by Gas Chromatography (GC) is not feasible. colostate.edu Therefore, a derivatization step is required to convert the non-volatile this compound into a thermally stable and volatile derivative. libretexts.org

Common derivatization strategies include:

Alkylation (Esterification): This is the most common method, where the carboxylic acid groups are converted into esters (e.g., methyl or ethyl esters). libretexts.org This can be achieved using reagents like BF₃ in methanol, or diazomethane. The resulting diester is significantly more volatile and suitable for GC analysis. restek.com

Silylation: The active hydrogens of the carboxylic acid groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.com

Acylation: This process introduces an acyl group, converting the carboxylic acid into an acid anhydride (B1165640) derivative. libretexts.org

Once derivatized, the compound can be separated on a GC column (typically a polar capillary column) and detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for positive identification based on the fragmentation pattern of the derivative. researchgate.net

| Derivatization Method | Reagent | Resulting Derivative | Key Advantage |

|---|---|---|---|

| Alkylation (Esterification) | BF₃/Methanol or Diazomethane | Dimethyl 2-fluoro-2-butenedioate | Stable and commonly used derivative |

| Silylation | BSTFA or MSTFA | Bis(trimethylsilyl) 2-fluoro-2-butenedioate | Rapid and quantitative reaction |

| Acylation | Acid Anhydrides (e.g., trifluoroacetic anhydride) | Mixed anhydride derivative | Can enhance detectability with an Electron Capture Detector (ECD) |

Capillary Electrophoresis (CE) for Ionic Species

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of ionic species like this compound. The method's high efficiency, minimal sample consumption, and rapid analysis times make it a valuable tool. mdpi.commdpi.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For this compound, which is a dicarboxylic acid, Capillary Zone Electrophoresis (CZE) is the most common and straightforward mode of CE to employ. mdpi.comresearchgate.net In CZE, the capillary is filled with a background electrolyte (BGE) buffer, and a voltage is applied across the capillary. As a dicarboxylic acid, the charge of this compound is pH-dependent. At a pH above its second pKa value, the molecule will be fully deprotonated and carry a -2 charge, facilitating its rapid migration towards the anode, counteracting the electroosmotic flow (EOF) which typically moves towards the cathode. By carefully selecting the pH of the BGE, the ionization state, and thus the electrophoretic mobility of the analyte, can be controlled to achieve optimal separation from impurities or other components in a mixture.

Detection is commonly performed using direct UV detection, as the carbon-carbon double bond in the butenedioic acid backbone provides sufficient chromophoric activity. mdpi.comresearchgate.net The selection of an appropriate BGE is crucial for successful separation. A buffer with a pH that ensures the analyte is in its anionic form and provides good buffering capacity is essential. Phosphate or borate buffers are commonly used. mdpi.com

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 40-60 cm total length | Provides the separation channel. |

| Background Electrolyte (BGE) | 20-50 mM Sodium Phosphate or Borate buffer | Maintains stable pH and conductivity. |

| pH | 7.0 - 9.0 | Ensures the diacid is in its fully ionized (-2) state for optimal mobility. |

| Applied Voltage | +20 to +30 kV | Drives the electrophoretic separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a precise volume of the sample into the capillary. |

| Detection | Direct UV at 200-220 nm | Quantifies the analyte based on its absorbance of UV light. |

Crystallographic Analysis by X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. henryford.comscispace.com This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The process of XRD analysis involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. henryford.com This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the atomic positions can be determined and the complete molecular structure can be modeled.

Table 2: Representative Crystallographic Data Expected for a Fluorinated Butenedioic Acid Derivative (based on a related compound)

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; β = X° | The size and angles of the repeating unit of the crystal lattice. |

| Bond Length (C=C) | ~1.34 Å | The distance between the double-bonded carbon atoms. |

| Bond Length (C-F) | ~1.35 Å | The distance between the carbon and fluorine atoms. |

| Bond Length (C-C) | ~1.49 Å | The distance between single-bonded carbon atoms. |

| Bond Length (C=O) | ~1.21 Å | The distance of the carbonyl double bond. |

| Hydrogen Bond (O-H---O) | ~2.5 Å | Indicates the presence and strength of intermolecular hydrogen bonding. |

Note: The values presented are illustrative and based on data for related fluorinated dicarboxylic acids. Actual values for this compound would require experimental determination.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures and the definitive identification of individual components. ijarnd.comchemijournal.com For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase High-Performance Liquid Chromatography (HPLC) system would typically be used for separation. The analyte, being polar, would be separated on a C18 column using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to control pH) and an organic modifier (e.g., acetonitrile or methanol). unimi.itnih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique, and due to the acidic nature of the analyte, it would be most sensitively detected in negative ion mode (ESI-), where the molecule is deprotonated to form [M-H]⁻ or [M-2H]²⁻ ions. The mass analyzer then provides a mass-to-charge ratio (m/z) that is highly specific to the compound, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides further structural confirmation. sciex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution but is generally reserved for volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar carboxylic acid groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where the acidic protons of the carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. The resulting derivative is sufficiently volatile for separation on a standard non-polar or mid-polar GC column. The separated derivative then enters the mass spectrometer, where it is typically ionized by electron ionization (EI), producing a reproducible fragmentation pattern that can be used for identification and confirmation by comparison to a spectral library.

Table 3: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Ionization Method | Key Advantages | Considerations |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Electrospray (ESI) in negative mode. | High specificity and sensitivity; no derivatization required. | Matrix effects can cause ion suppression. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Electron Ionization (EI). | High chromatographic efficiency; provides structural information via fragmentation. | Requires derivatization to increase volatility. |

| CE-MS | Differential migration in an electric field. | Electrospray (ESI). | Very high separation efficiency; minimal sample volume needed. | Interfacing CE with MS can be complex. |

Method Validation and Quality Assurance in Analytical Protocols for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov It is a critical component of quality assurance (QA) and is essential to ensure that the data generated for the analysis of this compound are reliable, reproducible, and accurate. nih.govresearchgate.netsolubilityofthings.com The validation process involves evaluating several key performance characteristics as defined by guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govfda.gov

For a quantitative method, such as an HPLC-UV or LC-MS assay for this compound, the following parameters must be thoroughly evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a linear regression analysis of at least five standards of known concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and expressing the result as percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

A comprehensive quality assurance program involves implementing standard operating procedures (SOPs), regular instrument calibration, use of qualified reagents, and proper training of personnel to ensure the consistent performance of the validated method. dtic.mil

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria for a Quantitative HPLC Assay

| Parameter | Assessment Method | Typical Acceptance Criteria |

| Specificity | Analysis of blank, placebo, and spiked samples. Peak purity analysis. | The analyte peak should be free of interference from other components. |

| Linearity | Analysis of 5-6 standards across the range. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | Analysis of ≥3 replicates at ≥3 concentrations (e.g., 80%, 100%, 120% of expected concentration). | Mean recovery of 98.0% - 102.0%. |

| Precision (Repeatability) | Analysis of ≥6 replicates at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2%. |

| Intermediate Precision | Analysis on different days, with different analysts or equipment. | Overall RSD ≤ 2%. |

| LOQ | Signal-to-Noise ratio or standard deviation of the response. | S/N ratio ≥ 10; RSD should meet accuracy and precision criteria. |

| Robustness | Deliberate variation of parameters (e.g., pH ±0.2, temperature ±5°C). | System suitability parameters remain within acceptable limits. |

Theoretical and Computational Studies of 2 Fluoro 2 Butenedioic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of 2-fluoro-2-butenedioic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational studies on organic molecules, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com For this compound, DFT calculations would typically be employed to optimize the molecular geometry of both the cis (Z) and trans (E) isomers. These calculations can predict bond lengths, bond angles, and dihedral angles with high precision.

The choice of functional and basis set is critical in DFT studies. Common functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311+G(d,p)), are often used to model the electronic properties, such as electron density distribution, dipole moment, and electrostatic potential. The inclusion of a fluorine atom can significantly alter these properties due to its high electronegativity. emerginginvestigators.org DFT calculations allow for a quantitative assessment of these electronic perturbations.

Table 1: Representative Calculated Geometric Parameters for Isomers of this compound using DFT

| Parameter | (Z)-isomer (Fluoromaleic Acid) | (E)-isomer (Fluorofumaric Acid) |

| C=C Bond Length (Å) | 1.345 | 1.342 |

| C-F Bond Length (Å) | 1.350 | 1.348 |

| C-C(OOH) Bond Length (Å) | 1.495 | 1.498 |

| O=C-O Angle (°) | 122.5 | 123.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation outputs.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory without relying on empirical parameterization. nih.gov While computationally more demanding than DFT, methods like MP2 or CCSD(T) are often used as benchmarks for geometry and energy calculations. nih.gov

The selection of the basis set is crucial for obtaining accurate results, particularly for a molecule containing a highly electronegative fluorine atom. nih.gov Basis sets like the correlation-consistent series from Dunning (e.g., cc-pVTZ) are often preferred as they are designed to converge systematically towards the complete basis set limit. For organofluorine compounds, including diffuse functions (e.g., aug-cc-pVTZ) is important to accurately describe the lone pairs of the fluorine and oxygen atoms.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insight into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the fluorine atom is expected to lower the energies of both the HOMO and LUMO due to its inductive electron-withdrawing effect. emerginginvestigators.org The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. emerginginvestigators.org FMO analysis can reveal how fluorination impacts the molecule's potential as a reactant in various chemical transformations.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (Z)-isomer | -7.5 | -1.2 | 6.3 |

| (E)-isomer | -7.6 | -1.1 | 6.5 |

Note: The data in this table is hypothetical and based on general trends observed for similar fluorinated molecules.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For this compound, the primary conformational freedom involves rotation around the C-C single bonds connecting the carboxylic acid groups to the central double bond.

The potential energy surface (PES) can be explored by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of stable conformers (local minima on the PES) and the energy barriers between them. The relative stability of the cis and trans isomers is a fundamental aspect that can be determined through these calculations. Generally, the trans isomer (fluorofumaric acid) is expected to be more stable than the cis isomer (fluoromaleic acid) due to reduced steric hindrance between the carboxylic acid groups.

Reaction Pathway Elucidation through Transition State Modeling

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For reactions involving this compound, such as addition reactions to the double bond, transition state modeling can clarify the reaction mechanism. youtube.comchemguide.co.uk For example, in a halogenation reaction, computational methods can model the formation of the intermediate halonium ion and the subsequent nucleophilic attack to predict the stereochemical outcome of the reaction. The presence of the fluorine atom can influence the stability of intermediates and the height of activation barriers, thereby affecting reaction rates and selectivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Key predictable parameters for this compound include NMR shielding constants and vibrational frequencies.

NMR Shielding Constants : Calculating NMR chemical shifts, particularly for the ¹⁹F nucleus, is a common application of quantum chemistry. researchgate.netacs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict ¹⁹F NMR chemical shifts with reasonable accuracy. These calculations are valuable for assigning experimental spectra and understanding how the electronic environment around the fluorine atom influences its chemical shift. nih.govnih.gov

Vibrational Frequencies : The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. After a geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). nih.gov The calculated frequencies correspond to the normal modes of vibration of the molecule. openmopac.net While there is often a systematic overestimation of frequencies at certain levels of theory, scaling factors can be applied to achieve good agreement with experimental data. aip.org

Table 3: Representative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3580 |

| C=O Stretch (Carboxylic Acid) | 1750 |

| C=C Stretch | 1680 |

| C-F Stretch | 1150 |

Note: This data is illustrative and represents typical values for the specified functional groups.

Analysis of Intra- and Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

Theoretical and computational chemistry provides powerful tools to analyze the complex network of non-covalent interactions that govern the structure and properties of molecules like this compound. These forces, which include both intramolecular (within a single molecule) and intermolecular (between molecules) interactions, are crucial for understanding its physical properties, crystal packing, and behavior in solution. khanacademy.orglibretexts.orgopenstax.org

Intramolecular Interactions: The structure of this compound, particularly the cis (maleic acid-like) isomer, is predisposed to significant intramolecular interactions. The proximity of the two carboxylic acid groups and the fluorine atom allows for the formation of internal hydrogen bonds. A key intramolecular interaction is the hydrogen bond that can form between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the second carboxyl group. This type of interaction is well-known in maleic acid itself and contributes to its distinct physical properties compared to its trans isomer, fumaric acid. nih.gov

The presence of the fluorine atom introduces additional possibilities. A weak intramolecular hydrogen bond of the C-H···F or O-H···F type could potentially form, although these are generally considered less significant than conventional hydrogen bonds. mdpi.com The electron-withdrawing nature of the fluorine atom also influences the electron distribution across the molecule, affecting the polarity of the C-H and O-H bonds and modulating the strength of other interactions.

Intermolecular Interactions: Intermolecular forces dictate how molecules of this compound interact with each other in the solid state and in solution. openstax.org The primary intermolecular interactions are:

Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors (the -OH part) and acceptors (the C=O part). This leads to the formation of strong intermolecular hydrogen bonds, often resulting in dimeric structures or extended networks in the solid state. These interactions are significantly stronger than other intermolecular forces and are a dominant factor in determining the compound's melting and boiling points. khanacademy.org

London Dispersion Forces: These temporary, induced-dipole interactions exist between all molecules and increase with molecular size and surface area. libretexts.orglibretexts.org

Hydrogen Bonding with Organic Fluorine: The ability of a fluorine atom in an organic molecule to act as a hydrogen bond acceptor has been a subject of extensive research and debate. nih.gov While fluorine is the most electronegative element, its ability to accept a hydrogen bond is generally weak. researchgate.netnih.gov However, evidence from spectroscopic measurements and computational analyses confirms that X-H···F-C hydrogen bonds (where X is O, N, or C) do exist. mdpi.com In the context of this compound, intermolecular O-H···F hydrogen bonds could play a role in the crystal packing and solvation of the molecule, although they would likely be weaker than the O-H···O interactions between the carboxylic acid groups. The strength of such an interaction is sensitive to the molecular environment.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. wikipedia.orgcam.ac.uk The strength of this interaction generally follows the trend I > Br > Cl > F. wikipedia.orgijres.org Due to fluorine's high electronegativity and low polarizability, it is a very poor halogen bond donor. nih.govijres.org Therefore, it is highly unlikely that the fluorine atom in this compound participates in significant halogen bonding. The dominant non-covalent interactions for this molecule will be overwhelmingly dictated by hydrogen bonding.

Solvation Models and pKa Estimation for this compound

The acidity of this compound, quantified by its pKa values, is a critical parameter for understanding its chemical reactivity in solution. Computational methods are frequently employed to predict pKa values, a process that relies heavily on accurate models for solvation, as the deprotonation reaction involves a change in charge. mdpi.com

The pKa is directly related to the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution. This can be calculated using a thermodynamic cycle that separates the process into gas-phase energies and solvation free energies. The key components for calculation are:

The gas-phase free energy of the protonated (acid) and deprotonated (conjugate base) species.

The solvation free energies of the acid, the conjugate base, and the proton.

Solvation Models: Accurately modeling the effect of the solvent is crucial for pKa prediction. mdpi.com Two main classes of solvation models are commonly used:

Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that encloses the solute molecule. They are computationally efficient and widely used. researchgate.net

Polarizable Continuum Model (PCM): This is a popular method where the solute's charge distribution polarizes the dielectric continuum of the solvent, and this polarization, in turn, affects the solute's electronic structure. mdpi.com

Conductor-like Screening Model (COSMO): This model treats the solvent as a perfect conductor, simplifying the calculation of the polarization charges. It is often used in combination with quantum chemical methods.

CPCM (Conductor-like Polarizable Continuum Model): This is a specific implementation of PCM that has shown good accuracy in calculating pKa values for carboxylic acids. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed, atomistic picture of solute-solvent interactions, including specific hydrogen bonds. However, this method is computationally very expensive and often involves averaging over many different solvent configurations, for example, through molecular dynamics simulations.

For a molecule like this compound, a combination of high-level quantum chemical calculations (like Density Functional Theory, DFT) for the gas-phase energies and an implicit solvation model like CPCM would be a standard and effective approach for pKa estimation. mdpi.comresearchgate.net

pKa Estimation: The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid groups compared to the non-fluorinated parent compound, butenedioic acid (maleic or fumaric acid). This effect is due to the stabilization of the resulting carboxylate anion by the inductive effect of the nearby fluorine. Computational models must accurately capture this electronic effect.

The table below illustrates a hypothetical comparison of calculated pKa values for related dicarboxylic acids, showing the expected trend upon fluorination.

| Compound | pKa1 (Calculated) | pKa2 (Calculated) |

| Maleic Acid | ~3.0 | ~6.2 |

| Fumaric Acid | ~3.0 | ~4.5 |

| This compound | < 3.0 | < 4.5 |

Note: The values for this compound are qualitative predictions based on chemical principles. Actual calculated values would require specific computational studies.

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed, atomistic view of molecular behavior, revealing dynamic processes that are inaccessible to static computational methods. mdpi.com

For this compound, MD simulations can be applied to understand a variety of dynamic phenomena in different environments:

Applications of 2 Fluoro 2 Butenedioic Acid in Materials Science and Synthetic Organic Chemistry

Monomer in Polymer Science

The presence of two carboxylic acid functional groups allows 2-fluoro-2-butenedioic acid to act as a monomer in step-growth polymerization reactions. The incorporation of fluorine into polymer backbones is a well-established strategy for modifying material properties, often enhancing thermal stability, chemical resistance, and surface hydrophobicity.

Synthesis of Fluorinated Polyesters and Polyurethanes with Tailored Properties

Fluorinated polyesters and polyurethanes are classes of polymers with significant research and application potential due to their unique characteristics, including low surface energy, excellent thermal stability, and chemical inertness. nih.govresearchgate.net As a dicarboxylic acid, this compound is a candidate for polycondensation reactions with diols and diisocyanates to form fluorinated polyesters and polyurethanes, respectively.

The introduction of the C-F bond into the polymer backbone can lead to materials with tailored properties. For instance, fluorination is known to increase the hydrophobicity and thermal stability of polyesters. nih.gov While specific studies detailing the use of this compound are not extensively documented, the general principles of fluorinated polymer synthesis suggest its potential. The synthesis of fluorinated polyesters can be achieved through various methods, including reversible addition–fragmentation chain transfer (RAFT) step-growth polymerization, which allows for the creation of polymers with specific chemical compositions. rsc.org Similarly, fluorinated polyurethanes are synthesized by reacting fluorinated components (diols, diisocyanates, or chain extenders) to combine the properties of polyurethanes with those of fluoropolymers. libretexts.orgnih.gov

Table 1: Potential Effects of Incorporating this compound into Polyesters/Polyurethanes

| Property | Expected Change | Rationale |

| Thermal Stability | Increase | High bond energy of the C-F bond. |

| Chemical Resistance | Increase | Inertness of the C-F bond toward many chemicals. |

| Surface Energy | Decrease | Low polarizability of fluorine leads to hydrophobic and oleophobic surfaces. |

| Refractive Index | Decrease | Fluorine atoms generally lower the refractive index of polymers. |

| Glass Transition Temp. | May be altered | The rigidity and polarity of the monomer unit can influence chain mobility. |

Incorporation into Acrylic and Vinyl Polymer Architectures

Esters of this compound can be utilized as comonomers in chain-growth polymerization with acrylic and vinyl monomers. This approach allows for the modification of common polymers by introducing fluorine-containing side chains. The copolymerization of maleic acid derivatives (the non-fluorinated analogue) with monomers like styrene (B11656) is a well-known method for producing functional polymers. researchgate.netnih.gov

Research has shown that esters of 2-butenedioic acid can be copolymerized with vinyl chloride and 2-hydroxyethyl acrylate, indicating the viability of incorporating such dicarboxylic acid derivatives into vinyl polymer chains. haz-map.com By analogy, dialkyl esters of this compound could be copolymerized with monomers such as styrene or various acrylates. The resulting copolymers would feature fluorinated ester groups, which could be used to modify the surface properties and chemical resistance of the base polymer. The reactivity of such monomers in copolymerization would be influenced by the electron-deficient nature of the fluorinated double bond.

Development of Specialty Polymers for Advanced Applications (e.g., membranes, coatings)

Fluoropolymers are highly sought after for advanced applications like high-performance membranes and protective coatings due to their exceptional properties. paint.orgelsevier.com The incorporation of fluorine imparts low surface energy, leading to surfaces that are water and oil repellent. mdpi.com Furthermore, the chemical inertness and thermal stability of fluoropolymers make them suitable for use in harsh environments. nih.gov

Polymers containing this compound units could be developed for these specialty applications.

Membranes: Fluoropolymer membranes are used in processes like membrane distillation due to their inherent hydrophobicity. researchgate.net By incorporating this compound into a polymer matrix, new membrane materials with controlled porosity and surface chemistry could be fabricated. The carboxylic acid groups could also offer sites for further functionalization or cross-linking.

Coatings: Fluorinated additives and polymers are used in coatings to enhance durability, reduce friction, and provide resistance to chemicals, UV radiation, and moisture. paint.orgresearchgate.net Polymers derived from this compound could be formulated into coatings for protecting surfaces in demanding industrial, architectural, or electronic applications. The ability to modify existing polymers like polyvinylidene fluoride (B91410) (PVDF) with related molecules such as maleic anhydride (B1165640) suggests that this compound could serve a similar role in creating functional surfaces. nih.gov

Building Block for Heterocyclic Compound Synthesis

The combination of a double bond and carboxylic acid groups makes this compound a valuable precursor for synthesizing a variety of heterocyclic compounds. The fluorine atom can direct the stereochemistry of reactions and modulate the biological activity of the final products, making this a promising route for accessing novel fluorinated heterocycles. rsc.org

Precursor for Fluorinated Lactones, Lactams, and Cyclic Anhydrides

Dicarboxylic acids are common starting materials for the synthesis of cyclic anhydrides, which are themselves versatile intermediates. mdpi.com It is chemically plausible that this compound can undergo dehydration, likely with gentle heating, to form its corresponding cyclic anhydride, fluoromaleic anhydride.

This fluorinated cyclic anhydride would be a highly reactive intermediate. Reaction with reducing agents could lead to the formation of fluorinated lactones (cyclic esters), while reaction with amines would yield fluorinated lactams (cyclic amides), important scaffolds in medicinal chemistry. This synthetic pathway provides a direct route to five-membered fluorinated heterocyclic systems from a simple acyclic precursor.

Table 2: Plausible Synthetic Pathway to Fluorinated Heterocycles

| Precursor | Reagent/Condition | Product Class |

| This compound | Heat / Dehydrating Agent | Cyclic Anhydride (Fluoromaleic anhydride) |

| Fluoromaleic anhydride | NaBH₄ or other reducing agents | Fluorinated Lactone |

| Fluoromaleic anhydride | Primary Amine (R-NH₂) | Fluorinated Lactam |

Synthesis of Oxygen, Nitrogen, and Sulfur Containing Heterocycles

The carbon-carbon double bond in this compound, influenced by the adjacent electron-withdrawing fluorine and carboxyl groups, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org In this role, it would act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

This methodology is a powerful tool for constructing complex cyclic systems. By choosing a diene that contains one or more heteroatoms (a "heterodiene"), this reaction can be used to synthesize a wide variety of oxygen-, nitrogen-, and sulfur-containing heterocycles. nih.gov

Oxygen Heterocycles: Reaction with a diene containing an oxygen atom, such as a 1-oxa-1,3-butadiene derivative, could yield a dihydropyran ring system.

Nitrogen Heterocycles: Aza-dienes (dienes containing one or more nitrogen atoms) are used in hetero-Diels-Alder reactions to produce six-membered nitrogen heterocycles like pyridines or their hydrogenated derivatives. nih.gov

Sulfur Heterocycles: Similarly, reaction with a thia-diene could be used to construct sulfur-containing rings. Thiocarbonyl compounds are known to act as dienophiles in reactions that produce sulfur heterocycles. nih.gov

While specific examples employing this compound as the dienophile are not widely reported, its electronic structure makes it a suitable candidate for such transformations, offering a potential pathway to novel fluorinated heterocyclic compounds.

Intermediate in the Production of Specialty Chemicals and Agrochemicals (excluding biological efficacy/toxicity)

In the realm of chemical synthesis, fluorinated building blocks are of significant interest for creating complex molecules with unique properties. This compound, with its combination of a carboxylic acid, a double bond, and a fluorine atom, represents a versatile intermediate for the synthesis of various specialty chemicals and agrochemicals. The presence of fluorine can impart desirable characteristics such as increased thermal stability and altered reactivity.

The dicarboxylic acid functionality allows for the formation of esters, amides, and acid chlorides, opening pathways to a diverse range of derivatives. The carbon-carbon double bond can participate in addition reactions, allowing for further functionalization of the molecule. For instance, it can be a precursor in the synthesis of more complex fluorinated molecules that are key components in the production of polymers, surfactants, and other performance chemicals. In the context of agrochemicals, the incorporation of fluorine is a common strategy to enhance the stability and efficacy of active ingredients. While the biological aspects are excluded here, the chemical pathways to create these fluorinated agrochemical scaffolds could potentially involve intermediates like this compound.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Esterification | Alcohols (e.g., Methanol, Ethanol) | Diester | Specialty solvents, polymer precursors |

| Amidation | Amines | Diamide | Polyamide synthesis, pharmaceutical intermediates |

| Addition Reaction | H₂, Halogens | Saturated fluorinated dicarboxylic acid | Building block for other saturated fluorochemicals |

| Polymerization | Co-monomers | Fluorinated polyester | High-performance plastics |

Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Design

The carboxylate groups of this compound make it a candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The coordination of metal ions with organic linkers like dicarboxylic acids can lead to the formation of one-, two-, or three-dimensional structures with porous architectures. The introduction of fluorine into the ligand can have several effects on the resulting MOF.

Fluorine atoms can act as hydrogen bond acceptors, influencing the self-assembly process and the final network topology. Furthermore, the presence of fluorine can modify the electronic properties of the ligand, which in turn can affect the catalytic or sensory properties of the MOF. The fluorination of the pore surfaces within a MOF can also lead to increased hydrophobicity, which could be advantageous for applications such as gas separation or the capture of specific molecules from humid environments. While numerous studies have explored the use of fluorinated ligands in MOF synthesis, specific examples detailing the use of this compound are not yet widely reported in the literature.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Carboxylic acids are well-known for their ability to form robust hydrogen-bonded networks. This compound, with its two carboxylic acid groups, can participate in self-assembly processes to form tapes, sheets, or more complex architectures through hydrogen bonding.

The fluorine atom can play a crucial role in directing this self-assembly. The high electronegativity of fluorine can influence the acidity of the carboxylic acid protons and the strength of the hydrogen bonds formed. Additionally, C-F···H hydrogen bonds and fluorine-fluorine interactions, although weaker than conventional hydrogen bonds, can provide additional control over the packing of the molecules in the solid state. This level of control is essential in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. Research into the self-assembly of fluorinated dicarboxylic acids has shown that fluorination can significantly impact the resulting supramolecular structures.

Emerging Applications and Potential in Interdisciplinary Fields

The unique properties imparted by the fluorine atom suggest that this compound could find applications in a variety of interdisciplinary fields. Its potential as a monomer for the synthesis of fluorinated polymers could be of interest in materials science for developing materials with low surface energy, high thermal stability, and chemical resistance. These properties are highly sought after for applications ranging from advanced coatings to biomedical devices.

In the field of medicinal chemistry, the incorporation of fluorine is a well-established strategy for modifying the metabolic stability and bioavailability of drug candidates. While this article excludes biological efficacy, the synthesis of novel fluorinated compounds for pharmaceutical research could utilize this compound as a starting material. Furthermore, its derivatives could be explored as components in liquid crystals or as functional additives in electrolyte solutions for batteries, highlighting its potential to contribute to advancements in electronics and energy storage. The full potential of this compound is still being explored, and future research will likely uncover new and innovative applications for this versatile fluorinated molecule.

Environmental Fate and Biotransformation of 2 Fluoro 2 Butenedioic Acid

Environmental Occurrence and Distribution Mechanisms in Various Compartments

Drawing parallels from its non-fluorinated counterparts, maleic and fumaric acid, 2-Fluoro-2-butenedioic acid is expected to be introduced into the environment through various industrial and agricultural activities. Maleic acid has been detected in atmospheric aerosol samples in urban areas, with concentrations ranging from 4.3 to 33 ng/m³. nih.gov Fumaric acid has been found in dust collected from buildings. researchgate.net Given the water solubility of maleic acid, it is anticipated that this compound would readily partition into the aqueous phase. nih.gov

The distribution of this compound in the environment will be governed by its physicochemical properties. With an estimated low potential for adsorption to soil, it is expected to have very high mobility in this compartment. acs.org Consequently, if released into soil, it is likely to leach into groundwater. When released into water, it is not expected to significantly adsorb to suspended solids and sediment. nih.gov Volatilization from water or moist soil surfaces is not anticipated to be a significant fate process. acs.org

Abiotic Degradation Pathways in Natural Environments

The chemical structure of this compound suggests that it will be susceptible to abiotic degradation processes, primarily photolysis and hydrolysis, similar to its structural analogs.

Photolytic Degradation Processes under Simulated and Natural Light

Maleic acid is known to undergo photochemical transformations. polynt.com The rate constant for the vapor-phase reaction of maleic acid with photochemically-produced hydroxyl radicals is estimated to be 7.95 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 2 days. nih.govoecd.org The rate constant for its reaction with ozone in the vapor phase is estimated at 8.8 x 10⁻¹⁹ cm³/molecule-sec, leading to an atmospheric half-life of about 13 days. nih.govoecd.org In aqueous solutions, the reaction of maleic acid with hydroxyl radicals has a rate constant of 6.0 x 10⁹ L/mol-sec, which translates to an aquatic half-life of 116 days under typical environmental conditions. nih.gov

Fumaric acid is not expected to be susceptible to direct photolysis by sunlight as it does not absorb UV light above 290 nm. ipp.pt However, it can react with photochemically produced hydroxyl radicals in water, with a rate constant of 6.0 x 10⁹ M⁻¹s⁻¹, suggesting a half-life of approximately 45 days in brightly sunlit natural water. researchgate.net

The introduction of a fluorine atom in this compound may influence its photolytic behavior, but it is expected to follow similar degradation pathways initiated by hydroxyl radicals.

Hydrolytic Stability and Chemical Transformations

Based on the stability of its analogs, this compound is not expected to undergo significant hydrolysis under typical environmental conditions as it lacks functional groups that are readily hydrolyzable. nih.govresearchgate.net However, under specific conditions, such as heating in a sealed vessel with water at 150-170°C, fumaric acid can be transformed into DL-malic acid. researchgate.net While these conditions are not typical of the natural environment, they indicate a potential for transformation under specific industrial or waste treatment scenarios.

The table below summarizes the degradation half-lives of maleic acid under different ozonation conditions, which provides an insight into its reactivity in oxidative aqueous environments.

| pH | Treatment | Half-life (minutes) |

| 1.8 | Plasma Treatment | 25 |

| 1.8 | Ozonation | 40 |

| 7.0 | Plasma Treatment | 15 |

| 7.0 | Ozonation | 20 |

| 10.0 | Plasma Treatment | 10 |

| 10.0 | Ozonation | 15 |

| 11.3 | Plasma Treatment | 2 |

| 11.3 | Ozonation | 3 |

This table is based on data from a study on the degradation of maleic and fumaric acids by plasma treatment and ozonation. researchgate.net

Biotic Transformation and Microbial Degradation Studies

The presence of the carbon-fluorine bond in this compound is expected to influence its biodegradability, making it potentially more resistant to microbial attack than its non-fluorinated counterparts. researchgate.net However, microorganisms have demonstrated the ability to metabolize a variety of organofluorine compounds.

Microbial Metabolism of Fluorinated Organic Compounds

The microbial degradation of fluorinated compounds is a topic of significant research. While the carbon-fluorine bond is strong, some microorganisms possess enzymes capable of cleaving it. researchgate.net For instance, some bacteria can degrade monofluoroacetate, a naturally occurring organofluorine compound, by utilizing a fluoroacetate dehalogenase to yield glycolate. mdpi.com However, di- and trifluoroacetate are generally found to be more recalcitrant to microbial degradation. researchgate.net

The degradation of fluorinated compounds can proceed through various pathways, including oxidative, reductive, and hydrolytic mechanisms. nih.gov The specific pathway often depends on the microbial species and the structure of the compound. For many fluorinated substances, biotransformation leads to the formation of more persistent fluorinated metabolites. researchgate.net

Identification and Characterization of Biotransformation Products

Given the lack of specific studies on this compound, the identification of its biotransformation products remains speculative. However, based on the metabolism of analogous compounds, several potential pathways can be proposed.

Microbial degradation of maleic acid is known to proceed via hydration to malic acid. polynt.com It is plausible that a similar initial step could occur for this compound, potentially forming fluorinated analogs of malic acid.

Studies on the biodegradation of monofluoroacetate have shown that some bacterial strains can completely consume the compound and release stoichiometric amounts of chloride ions (in the case of monochloroacetic acid degradation, which is analogous). nih.gov This suggests that, under favorable conditions, complete mineralization of the fluorinated organic acid is possible. However, the degradation of more complex fluorinated compounds often results in the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs) as terminal products. nih.gov

For example, the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) universally leads to the formation of perfluorooctanoate (PFOA) and, to a lesser extent, other PFCAs. nih.gov This suggests that the microbial degradation of this compound could potentially lead to the formation of shorter-chain fluorinated carboxylic acids. Further research is necessary to identify the specific biotransformation products and the microbial pathways involved in the degradation of this compound.

Role of Specific Microbial Consortia in Degradation

Research on the biodegradation of other fluorinated carboxylic acids has shown that the position and number of fluorine atoms significantly influence the compound's susceptibility to microbial attack. For instance, while monofluorinated compounds can sometimes be degraded by specific enzymes, highly fluorinated compounds are generally more recalcitrant. semanticscholar.org The presence of a double bond in this compound may influence its biodegradability. Studies on unsaturated per- and polyfluorinated carboxylic acids have indicated that the carbon-carbon double bond can be a site for microbial transformation under certain conditions. nih.gov

Microbial consortia from environments contaminated with organofluorine compounds may harbor the necessary enzymatic machinery to initiate the degradation of this compound. The degradation process would likely involve initial enzymatic reactions to destabilize the molecule, potentially followed by defluorination. The specific microbial species within a consortium would likely play distinct roles in the degradation pathway, with some members breaking down the parent compound into simpler intermediates that are then utilized by other members. mdpi.com

Table 1: Examples of Microbial Consortia Involved in the Degradation of Recalcitrant Compounds

| Pollutant | Microbial Consortium Composition (Examples) | Key Degradation Mechanisms |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Pseudomonas, Sphingomonas, Rhodococcus | Synergistic metabolism, production of biosurfactants to increase bioavailability |

| Chlorinated Phenols | Mixed cultures of aerobic and anaerobic bacteria | Reductive dechlorination followed by aerobic ring cleavage |

| Atrazine | Pseudomonas, Arthrobacter, Nocardioides | Stepwise degradation with utilization of intermediates by different species |

This table provides examples of microbial consortia capable of degrading other complex organic pollutants, illustrating the potential for similar consortia to act on fluorinated compounds like this compound.

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a dicarboxylic acid, it is expected to be highly water-soluble and have a low vapor pressure, suggesting that it will predominantly reside in the aqueous phase in the environment. researchgate.net

The partitioning behavior of this compound between water, soil, and air will influence its mobility and potential for long-range transport. Its high water solubility suggests a low tendency to adsorb to soil and sediment particles, particularly in comparison to more hydrophobic compounds. itrcweb.org Consequently, it is likely to be mobile in soil and has the potential to leach into groundwater.

The ultimate environmental sink for water-soluble and persistent compounds like many fluorinated acids is often surface waters and, eventually, the oceans. unep.org Atmospheric transport is generally more significant for volatile or semi-volatile compounds. Given the expected low volatility of this compound, long-range atmospheric transport of the parent compound is less likely, although transport in aerosols could occur. researchgate.net

Table 2: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Partitioning Behavior | Rationale |

| Water | High | High water solubility due to carboxylic acid groups. |

| Soil/Sediment | Low to Moderate | Low octanol-water partition coefficient expected. Sorption may occur to some extent depending on soil organic matter and pH. |

| Air | Low | Low vapor pressure expected for a dicarboxylic acid. |

| Biota | Low | High water solubility generally correlates with low bioaccumulation potential. |

This table is based on the general behavior of polar organic compounds and requires experimental verification for this compound.

Analytical Monitoring and Detection in Environmental Matrices

The accurate detection and quantification of this compound in environmental matrices such as water, soil, and sediment are crucial for understanding its environmental fate and exposure levels. Given its identity as a fluorinated organic acid, the analytical methods would likely be similar to those employed for the analysis of other per- and polyfluoroalkyl substances (PFAS). nih.gov

The standard and most effective analytical technique for the determination of such compounds at trace levels is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This method offers high sensitivity and selectivity, which is necessary for detecting low concentrations in complex environmental samples. Sample preparation is a critical step and typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. cdc.gov

For the analysis of this compound, a specific LC-MS/MS method would need to be developed and validated. This would involve optimizing the chromatographic separation conditions and the mass spectrometric parameters for the specific compound. The use of isotopically labeled internal standards would be essential for accurate quantification, as it corrects for matrix effects and variations in instrument response.

Other analytical techniques that could potentially be used for screening or in specific research applications include gas chromatography with mass spectrometry (GC-MS) after derivatization to increase volatility, and ion chromatography. cdc.gov Total fluorine analysis techniques, such as particle-induced gamma-ray emission (PIGE) spectroscopy, could be used as a screening tool to detect the presence of fluorinated compounds in a sample before targeted analysis. nd.edu

Table 3: Potential Analytical Methods for this compound in Environmental Samples

| Analytical Technique | Sample Matrix | Typical Detection Limits | Advantages | Disadvantages |

| LC-MS/MS | Water, Soil, Sediment | ng/L to µg/L | High sensitivity and selectivity | Requires expensive instrumentation and expertise |

| GC-MS (with derivatization) | Water, Soil | µg/L | Good for volatile and semi-volatile compounds | Requires a derivatization step which can add complexity |

| Ion Chromatography | Water | mg/L | Good for ionic species | Lower sensitivity compared to LC-MS/MS |

| PIGE Spectroscopy | Various | ppm range | Provides total fluorine content, useful for screening | Does not provide information on specific compounds |

This table outlines potential analytical methods; specific performance characteristics would need to be determined through method development and validation for this compound.

Future Research Directions and Perspectives on 2 Fluoro 2 Butenedioic Acid

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

A primary goal in modern chemistry is the development of "green" and atom-economical synthetic processes. tandfonline.com Traditional fluorination methods often rely on hazardous reagents like hydrogen fluoride (B91410) (HF) or generate significant waste. tandfonline.combohrium.com Future research on the synthesis of 2-Fluoro-2-butenedioic acid and its derivatives will undoubtedly focus on overcoming these limitations.

Key research thrusts will likely include:

Late-Stage Fluorination: Developing methods to introduce fluorine at a late stage in a synthetic sequence is highly desirable, as it allows for the diversification of complex molecules. pharmtech.com This could involve novel palladium-catalyzed fluorinations or other transition-metal-mediated approaches. pharmtech.com

Biocatalysis: The use of enzymes, or "fluorinases," to form carbon-fluorine bonds represents a green and highly selective synthetic strategy. researchgate.net Research into engineering enzymes or discovering new ones that can accept butenedioic acid derivatives as substrates could provide an environmentally benign route to this compound. researchgate.netnih.gov This biocatalytic approach offers considerable advantages over conventional chemical methods in terms of environmental and safety impacts. nih.gov

Electrochemical Synthesis: Electrochemical fluorination, such as the Simons process, offers a cost-effective alternative to using fluorine gas, though it can suffer from low yields. tandfonline.com Future advancements may focus on improving the efficiency and selectivity of electrochemical methods for synthesizing fluorinated dicarboxylic acids.

| Synthetic Approach | Advantages | Future Research Focus |

| Catalytic Late-Stage Fluorination | High functional group tolerance; allows for rapid diversification of derivatives. pharmtech.com | Development of more efficient and selective catalysts (e.g., based on palladium or silver). pharmtech.com |

| Biocatalysis (Enzymatic Fluorination) | Environmentally benign; high stereoselectivity; mild reaction conditions. researchgate.netresearchgate.net | Discovery or engineering of enzymes capable of fluorinating dicarboxylic acid substrates. |

| Electrochemical Fluorination | Avoids hazardous F2 gas; potentially cost-effective. tandfonline.com | Improving reaction yields, selectivity, and substrate scope for complex molecules. |

| Flow Chemistry | Enhanced safety for hazardous reagents; improved reaction control and scalability. | Integration of fluorination reactions into continuous flow systems for safer and more efficient production. |

Exploration of Novel Reactivity and Catalytic Applications

The presence of a fluorine atom on the double bond of this compound significantly alters its electronic properties, making it susceptible to nucleophilic attack. researchgate.net This contrasts with the typical reactivity of non-fluorinated alkenes. Future research will aim to exploit this unique reactivity.

Potential areas of exploration include:

Asymmetric Catalysis: Developing catalytic asymmetric reactions is a major goal in organic synthesis. researchgate.net The electron-deficient nature of the double bond in this compound makes it an ideal substrate for asymmetric conjugate additions, cycloadditions, and other transformations to create chiral fluorinated molecules.

Fluorinated Building Blocks: Derivatives of this compound can serve as versatile building blocks. For example, its use in [4+2] cycloaddition reactions could provide access to complex fluorinated heterocyclic compounds, which are important motifs in medicinal chemistry. nih.gov

Umpolung Reactivity: Mechanistic studies may reveal opportunities for umpolung (polarity reversal) strategies, where the typically electrophilic fluorinated alkene could be induced to react as a nucleophile, opening up new synthetic pathways. researchgate.net

Development of Next-Generation Materials Utilizing this compound Scaffolds

Organofluorine compounds are integral to modern materials science, finding use in everything from fluoropolymers like Teflon to proton-exchange membranes in fuel cells. researchgate.netnih.gov The bifunctional nature of this compound (containing both an alkene and two carboxylic acid groups) makes it a promising monomer for new materials.

Future research is anticipated in the following areas:

Fluorinated Polymers: Polymerization of this compound or its esters could lead to new polyesters or other polymers. The incorporation of fluorine is expected to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net These materials could find applications as advanced coatings, membranes, or specialty plastics.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers used to construct MOFs. Using this compound as a linker could create fluorinated MOFs (F-MOFs). The fluorine atoms lining the pores of the MOF can tune its properties, such as gas sorption and separation, making them promising for applications in carbon capture or gas storage.

Smart Materials: The unique electronic and steric properties of fluorine can be harnessed to create responsive or "smart" materials. researchgate.net For instance, polymers derived from this compound could exhibit stimuli-responsive behavior (e.g., to pH or temperature), making them suitable for applications in sensors, drug delivery, or soft robotics.

Refined Computational Models for Predicting Chemical Behavior and Properties

Computational chemistry and data science are becoming indispensable tools in modern chemical research. acs.org For organofluorine compounds, accurate predictive models are crucial due to the unique and often counterintuitive effects of fluorine.

Future efforts will likely concentrate on:

Predicting Reactivity: Developing more sophisticated computational models to accurately predict the outcome and selectivity of reactions involving fluorinated substrates like this compound. This can help rationalize unexpected reaction outcomes and guide the design of new synthetic methods.

Modeling Physicochemical Properties: Creating robust statistical and quantum mechanical models to predict key properties such as lipophilicity (logD) and acidity (pKa) for derivatives of this compound. nih.gov Such models are vital in drug discovery for optimizing the pharmacokinetic profiles of candidate molecules.

Materials by Design: Utilizing computational screening to design novel polymers and MOFs based on the this compound scaffold. By simulating properties like porosity, stability, and electronic structure, researchers can identify promising material candidates before undertaking laborious and expensive experimental synthesis.

Interdisciplinary Research Opportunities and Emerging Applications

The versatility of the this compound structure opens doors to a wide range of interdisciplinary applications, particularly in the biomedical field.

Promising avenues for future investigation include: